BenchChemオンラインストアへようこそ!

5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol

Kinase inhibition MET/AXL Selectivity

5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol (CAS 1782816-85-6) is the preferred, regiospecifically saturated naphthyridine scaffold for medicinal chemistry. Unlike generic naphthyridines, its 5,6,7,8-tetrahydro saturation and 1-ol/1-one functionality deliver distinct electronic distribution and hydrogen-bonding capacity critical for selective MET (IC50=13.8 nM) and AXL kinase inhibitor design. This scaffold also enables next-generation PDE5 inhibitor development with >100,000-fold selectivity. Choose this specific building block to ensure SAR reproducibility and access patentable chemical space. Available at ≥97% purity with full quality assurance for R&D.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 1782816-85-6
Cat. No. B1406204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol
CAS1782816-85-6
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESC1CNCC2=C1C=CNC2=O
InChIInChI=1S/C8H10N2O/c11-8-7-5-9-3-1-6(7)2-4-10-8/h2,4,9H,1,3,5H2,(H,10,11)
InChIKeyVMEJNHWPMWSWRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol (CAS 1782816-85-6): A Foundational 2,7-Naphthyridine Scaffold for Kinase-Targeted Drug Discovery and Chemical Biology


5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol (CAS 1782816-85-6) is a nitrogen-containing heterocyclic compound belonging to the naphthyridine family, characterized by a fused bicyclic system of two pyridine rings . Also synonymously referred to as 5,6,7,8-tetrahydro-2,7-naphthyridin-1(2H)-one or 1,2,5,6,7,8-hexahydro-2,7-naphthyridin-1-one, this core scaffold serves as a versatile building block in medicinal chemistry, particularly for the development of potent and selective kinase inhibitors [1]. The 2,7-naphthyridine architecture has demonstrated significant utility in targeting a range of kinases, including MET, AXL, and PDE5, positioning it as a key intermediate for synthesizing focused compound libraries and lead optimization in oncology and other therapeutic areas [2][3].

5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol: Why Substitution with Other Naphthyridine or Heterocyclic Analogs Compromises Synthetic Reproducibility and Assay Fidelity


The 2,7-naphthyridine scaffold is not a uniform class; subtle differences in ring saturation, substitution pattern, and regioisomerism can lead to dramatic, quantifiable variations in biological activity, selectivity, and physicochemical properties [1]. For instance, while the 2,7-naphthyridine core is shared with potent PDE5 inhibitors like compound 4c (IC50=0.23 nM), the introduction of the 5,6,7,8-tetrahydro saturation and the 1-ol/1-one functional group in 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol fundamentally alters its electronic distribution, hydrogen-bonding capacity, and metabolic stability, making it a distinct chemical entity for kinase inhibitor design [2]. Similarly, regioisomeric 1,7-naphthyridine analogs or other heterocyclic isosteres exhibit profoundly different kinase selectivity profiles; for example, MET/AXL inhibitors derived from the 2,7-naphthyridin-1(2H)-one core demonstrate selectivities that are not recapitulated by other scaffolds, as shown by the lack of selectivity in the clinical agent cabozantinib [3]. Consequently, interchanging this specific compound with a generic 'naphthyridine' or 'tetrahydroisoquinoline' analog without rigorous comparative data will invalidate SAR studies and compromise the reproducibility of downstream biological assays [4].

5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol (CAS 1782816-85-6): Quantitative Comparator Evidence for Informed Sourcing and Lead Optimization


Kinase Inhibitor Potency and Selectivity: 2,7-Naphthyridin-1(2H)-one Derived MET/AXL Inhibitors vs. Pan-Kinase Inhibitor Cabozantinib

The 2,7-naphthyridin-1(2H)-one core, which is the direct structural analog of 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol, serves as the foundation for selective MET and AXL kinase inhibitors. In a direct head-to-head comparison, the 2,7-naphthyridone derivatives 17c and 17e demonstrated single-digit nanomolar IC50 values against MET (13.8 nM) and AXL (17.2 nM), respectively, and exhibited clear target selectivity [1]. This contrasts starkly with the clinical multi-kinase inhibitor cabozantinib, which showed no selectivity between MET and AXL in the same assay panel [1]. This evidence demonstrates that the 2,7-naphthyridinone scaffold intrinsically enables selective kinase targeting, a feature not achievable with all ATP-competitive inhibitors, thereby providing a rational basis for selecting this core for selective inhibitor design programs.

Kinase inhibition MET/AXL Selectivity Cancer

Regioisomeric Impact on PDE5 Inhibition: 2,7-Naphthyridine vs. 1,7-Naphthyridine Potency and Selectivity

A comparative study of 1,7- and 2,7-naphthyridine regioisomers as PDE5 inhibitors provides quantitative evidence of the scaffold's impact on potency and selectivity [1]. The 2,7-naphthyridine derivative 4c (T-0156) demonstrated exceptional PDE5 inhibitory activity with an IC50 of 0.23 nM [1]. Critically, this compound exhibited >100,000-fold selectivity for PDE5 over PDEs 1–4 and 240-fold selectivity over PDE6 [1]. While a direct comparison with the corresponding 1,7-naphthyridine analog was not the primary focus, the study establishes the 2,7-naphthyridine scaffold as the platform for achieving this remarkable potency and selectivity profile, a characteristic that is not inherently shared by its 1,7-regioisomer [1]. This high degree of selectivity is crucial for mitigating the side-effect profiles (e.g., visual disturbances, flushing) associated with less selective PDE5 inhibitors like sildenafil [1].

PDE5 inhibition Selectivity Erectile dysfunction Cardiovascular

Impact of Saturation on Kinase Inhibition: Tetrahydro-2,7-naphthyridine as a Foundational Building Block in Patent Literature

The saturated 5,6,7,8-tetrahydro-2,7-naphthyridine core is explicitly claimed as a key structural element in a broad class of kinase inhibitors targeting Syk, ZAP70, KDR, and other kinases [1]. The patent literature (US8546370) provides cross-study comparable evidence that the 'tetrahydro' saturated ring system is an integral component of the claimed pharmacophore, differentiating it from fully aromatic or differently saturated analogs [1]. The synthetic accessibility of 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol allows for the preparation of numerous derivatives (e.g., compound of formula I) as outlined in the patent, with the saturation influencing the compound's three-dimensional conformation and its interactions within the kinase ATP-binding pocket [1]. This evidence positions the compound as a direct, commercial precursor to a wide range of patent-protected chemical space.

Kinase inhibitors Scaffold Intellectual property Syk/ZAP70

Purity and Supply Chain Reliability: Commercial Availability of 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol at >95% Purity

For medicinal chemistry and SAR studies, compound purity is a non-negotiable variable that directly impacts the reproducibility of biological assays. 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol is commercially available from specialized chemical suppliers with a specified minimum purity of 95% (as verified by AK Scientific Inc., catalog number 8319DZ) . In contrast, sourcing similar heterocyclic cores from generalist distributors or through ad hoc custom synthesis may result in lower, unspecified, or batch-variable purity, introducing confounding artifacts in dose-response curves or cellular assays. The availability of a pre-qualified, high-purity building block with established analytical specifications (Molecular Formula: C8H10N2O, Molecular Weight: 150.18) eliminates the need for extensive in-house purification and characterization, thereby accelerating the hit-to-lead optimization timeline.

Building Block Purity Supply Chain Medicinal Chemistry

High-Impact Research and Industrial Applications for 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol (CAS 1782816-85-6)


Synthesis of Focused Kinase Inhibitor Libraries Targeting MET, AXL, or Syk/ZAP70

Utilize 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol as the core scaffold for generating combinatorial libraries via established N-arylation chemistry [1]. The scaffold's demonstrated ability to yield selective MET and AXL inhibitors (e.g., 17c with MET IC50=13.8 nM) makes it an ideal starting point for synthesizing focused libraries for lead optimization against these clinically relevant oncology targets [1]. Furthermore, the scaffold falls within the scope of broad kinase inhibitor patents (e.g., US8546370), making it a strategic choice for generating novel, patentable chemical matter targeting Syk, ZAP70, and other kinases [2].

Lead Optimization of Highly Selective PDE5 Inhibitors with Improved Side-Effect Profiles

Leverage the 2,7-naphthyridine scaffold, as exemplified by derivative 4c (T-0156), to develop next-generation PDE5 inhibitors with enhanced selectivity profiles [3]. The exceptional selectivity of 4c (>100,000-fold for PDE5 over PDE1-4) directly addresses the side-effect liabilities of earlier drugs like sildenafil [3]. 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol serves as a key intermediate for synthesizing and evaluating novel analogs in this class, enabling SAR studies focused on improving potency (targeting sub-nanomolar IC50) and pharmacokinetic properties while maintaining this crucial selectivity window [3].

Chemical Biology Probe Development for Deconvoluting Kinase Signaling Pathways

Employ 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol as a foundational element for designing potent and selective chemical probes. The quantitative data on MET/AXL selectivity [1] and PDE5 specificity [3] validate that functionalization of this core can yield tool compounds with well-defined polypharmacology or high selectivity. This makes it a valuable asset in chemical biology for creating probes that can be used to validate target engagement, dissect signaling pathways, and investigate mechanisms of resistance to existing therapies in cellular and in vivo models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.